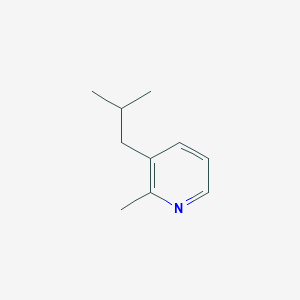
Pyridine, 2-methyl-3-(2-methylpropyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isobutyl-2-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an isobutyl group at the third position and a methyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-2-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of 3-Isobutyl-2-methylpyridine may involve catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the isobutyl group onto the pyridine ring. This method offers high yields and selectivity under mild reaction conditions.
化学反应分析
Types of Reactions
3-Isobutyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine compounds.
科学研究应用
3-Isobutyl-2-methylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3-Isobutyl-2-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-Isobutyl-3-methylpyridine
- 3-Isobutyl-4-methylpyridine
- 2-Isobutyl-5-methylpyridine
Uniqueness
3-Isobutyl-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
属性
CAS 编号 |
110824-06-1 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
2-methyl-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)7-10-5-4-6-11-9(10)3/h4-6,8H,7H2,1-3H3 |
InChI 键 |
OENODJPDTAXGNG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)CC(C)C |
规范 SMILES |
CC1=C(C=CC=N1)CC(C)C |
同义词 |
Pyridine, 2-methyl-3-(2-methylpropyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















